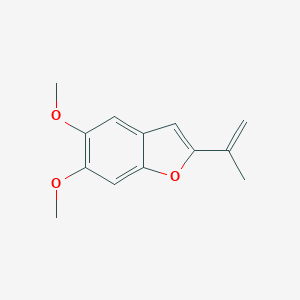

5,6-Dimethoxy-2-isopropenylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-2-prop-1-en-2-yl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(2)10-5-9-6-12(14-3)13(15-4)7-11(9)16-10/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZBZZKLSFFYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC2=CC(=C(C=C2O1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5,6-Dimethoxy-2-isopropenylbenzofuran

An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxy-2-isopropenylbenzofuran

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound, a significant benzofuran (B130515) derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details established synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate the replication and further investigation of these processes.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds that are prevalent in a wide array of natural products and synthetic pharmaceuticals. Their unique structural and electronic properties make them attractive pharmacophores in drug discovery. The specific substitution pattern of this compound has garnered interest in medicinal chemistry for its potential biological activities. This guide will explore two primary synthetic pathways to obtain this target molecule.

Synthetic Route 1: Direct Synthesis from 3,4-Dimethoxyphenyl Acetate (B1210297)

This route provides a direct method for the starting from the commercially available 3,4-dimethoxyphenyl acetate. The key steps involve iodination of the aromatic ring followed by a copper-catalyzed coupling reaction.

Experimental Protocol

Step 1: Synthesis of 4,5-Dimethoxy-2-iodophenyl Acetate

-

To a stirred solution of 3,4-dimethoxyphenyl acetate (5.06 g) in acetic anhydride (B1165640) (25 ml), add silver acetate (4.32 g).

-

Follow with the addition of a solution of iodine monochloride (4.25 g) in acetic acid (25 ml).

-

Stir the mixture at room temperature for 1 hour.

-

Filter the reaction mixture and pour the filtrate into ice-water.

-

Collect the resulting precipitate and crystallize it from aqueous methanol (B129727) to yield 4,5-Dimethoxy-2-iodophenyl acetate as white needles.

Step 2: Synthesis of this compound

-

Add a solution of 4,5-Dimethoxy-2-iodophenyl acetate (2.07 g) in pyridine (B92270) (20 ml) to a suspension of cuprous isopropenylacetylide (909 mg) in pyridine (20 ml).

-

Reflux the mixture under a nitrogen atmosphere for 22 hours.

-

After cooling, dilute the reaction mixture with diethyl ether (250 ml) and filter through Celite.

-

Evaporate the washed and dried filtrate under reduced pressure to obtain a residual oil.

-

The resulting product is this compound, which can be purified from by-products by base treatment.[1]

Quantitative Data for Route 1

| Step | Starting Material | Reagents | Solvent | Yield |

| 1 | 3,4-Dimethoxyphenyl acetate | Silver acetate, Iodine monochloride | Acetic anhydride, Acetic acid | ~93% |

| 2 | 4,5-Dimethoxy-2-iodophenyl acetate | Cuprous isopropenylacetylide | Pyridine | 60% |

Synthetic Workflow for Route 1

References

Unveiling the Natural Origins of 5,6-Dimethoxy-2-isopropenylbenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of the bioactive compound 5,6-Dimethoxy-2-isopropenylbenzofuran. This document provides a comprehensive overview of its origins, detailed protocols for its isolation, and a plausible biosynthetic pathway, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Primary Natural Source and Distribution

The principal natural reservoir of this compound is the plant species Ligularia stenocephala, a member of the Asteraceae family.[1][2] The compound is predominantly found in the roots of this plant, although it has also been isolated from the leaves.[1]

| Natural Source | Plant Part | Compound Presence |

| Ligularia stenocephala MATSUM. et KOIDZ. | Roots | Primary Source |

| Ligularia stenocephala MATSUM. et KOIDZ. | Leaves | Secondary Source |

Table 1: Natural Sources of this compound

At present, quantitative yield data for this compound from Ligularia stenocephala is not extensively reported in publicly available literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and harvesting time.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Ligularia stenocephala typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol compiled from methodologies reported in the scientific literature.

Extraction

Dried and powdered plant material (roots or leaves) is subjected to solvent extraction. Chloroform (B151607) is a commonly used solvent for the initial extraction of benzofurans from Ligularia stenocephala.[1]

-

Plant Material: Dried and powdered roots of Ligularia stenocephala.

-

Solvent: Chloroform.

-

Procedure: Maceration or Soxhlet extraction can be employed. The resulting crude chloroform extract is then concentrated under reduced pressure.

Chromatographic Purification

The crude extract is fractionated using various chromatographic techniques to isolate the target compound.

-

Silica (B1680970) Gel Column Chromatography: The concentrated chloroform extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate (B1210297) mixture. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Octadecyl Silica (ODS) Column Chromatography: Fractions enriched with this compound may be further purified using ODS column chromatography, which separates compounds based on their hydrophobicity.[1]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the compound in high purity is often achieved using preparative HPLC.[1] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the detailed chemical structure.

The following diagram outlines a general workflow for the isolation of this compound.

Proposed Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route can be proposed based on the known biosynthesis of related benzofurans in the Asteraceae family. The pathway likely originates from the shikimate pathway, leading to the formation of aromatic precursors.

A key intermediate is likely a substituted phenol, which undergoes prenylation and subsequent cyclization to form the benzofuran (B130515) ring. The isopropenyl group is likely derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provide the isoprenoid precursor, dimethylallyl pyrophosphate (DMAPP).

The following diagram illustrates a proposed biosynthetic pathway.

This guide provides a foundational understanding of the natural sources and isolation of this compound. Further research is warranted to quantify the yield of this compound from its natural sources and to fully elucidate its biosynthetic pathway, which will be invaluable for its potential development as a therapeutic agent.

References

Spectroscopic Profile of 5,6-Dimethoxy-2-isopropenylbenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Dimethoxy-2-isopropenylbenzofuran, a natural product isolated from plants of the Ligularia genus. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and drug development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.05 | s | - | 1H | H-4 |

| 6.95 | s | - | 1H | H-7 |

| 6.51 | s | - | 1H | H-3 |

| 5.40 | s | - | 1H | H-1'a |

| 5.01 | s | - | 1H | H-1'b |

| 3.92 | s | - | 3H | 6-OCH₃ |

| 3.89 | s | - | 3H | 5-OCH₃ |

| 2.14 | s | - | 3H | 2'-CH₃ |

¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 156.0 | C-2 |

| 149.3 | C-6 |

| 148.8 | C-7a |

| 144.1 | C-5 |

| 143.5 | C-2' |

| 115.2 | C-3a |

| 112.0 | C-1' |

| 102.6 | C-3 |

| 95.7 | C-7 |

| 94.1 | C-4 |

| 56.4 | 6-OCH₃ |

| 56.2 | 5-OCH₃ |

| 20.6 | 2'-CH₃ |

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~2920, 2850 | C-H stretching (alkane) |

| ~1630 | C=C stretching (alkene) |

| ~1610, 1500 | C=C stretching (aromatic) |

| ~1270, 1120 | C-O stretching (ether) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 218 | 100 | [M]⁺ (Molecular Ion) |

| 203 | 80 | [M - CH₃]⁺ |

| 175 | 40 | [M - CH₃ - CO]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled sequence was employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) plate or using an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe or a gas chromatograph. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of natural products.

Unraveling the Green Blueprint: A Technical Guide to the Biosynthesis of 5,6-Dimethoxy-2-isopropenylbenzofuran in Plants

For Immediate Release

A Deep Dive into the Biosynthesis of a Promising Natural Product

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 5,6-Dimethoxy-2-isopropenylbenzofuran, a naturally occurring benzofuran (B130515) found in plants such as Ligularia stenocephala. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of benzofuran biosynthesis, outlines a putative metabolic pathway, presents relevant data, and details experimental protocols for further investigation.

While the complete enzymatic cascade for this compound has not been fully elucidated, extensive research on related compounds within the Asteraceae family allows for the construction of a scientifically grounded hypothetical pathway. This guide serves as a foundational resource to stimulate and direct future research into this promising class of bioactive molecules.

Proposed Biosynthetic Pathway

The formation of this compound is postulated to originate from two primary metabolic streams: the phenylpropanoid pathway , which furnishes the aromatic benzofuran core, and the methylerythritol phosphate (B84403) (MEP) pathway (also known as the deoxyxylulose phosphate or DXP pathway), which provides the isopropenyl side chain.

The proposed pathway initiates with the amino acid L-phenylalanine . Through a series of enzymatic reactions within the phenylpropanoid pathway, L-phenylalanine is converted into a key C6-C2 intermediate, likely 4-hydroxyacetophenone . This intermediate is then believed to undergo sequential hydroxylation and O-methylation reactions, catalyzed by specific hydroxylases and O-methyltransferases (OMTs) respectively, to yield a 5,6-dimethoxy phenolic intermediate . The methyl groups are donated by S-adenosyl-L-methionine (SAM).

Concurrently, the MEP pathway generates dimethylallyl diphosphate (B83284) (DMAPP) . A crucial step in the biosynthesis is the prenylation of the 5,6-dimethoxy phenolic intermediate with DMAPP, a reaction catalyzed by a prenyltransferase (PT) . The resulting prenylated intermediate undergoes cyclization to form the furan (B31954) ring, followed by a dehydration step to generate the final product, this compound.

Caption: Proposed biosynthetic pathway for this compound.

Secondary Metabolites in Ligularia stenocephala

Ligularia stenocephala is a rich source of various secondary metabolites. Understanding the metabolic profile of this plant can provide clues to potential precursors and related compounds in the biosynthesis of this compound.

| Compound Class | Examples Identified in Ligularia stenocephala |

| Benzofurans | This compound, Euparin, (R)-(-)-Hydroxytremetone |

| Caffeoylquinic acids | 3,4-di-O-caffeoylquinic acid, 3,5-di-O-caffeoylquinic acid, 4,5-di-O-caffeoylquinic acid |

| Flavonoids | Various quercetin (B1663063) and kaempferol (B1673270) derivatives |

Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for key experiments required to elucidate the biosynthetic pathway of this compound.

Protocol 1: Metabolite Extraction and Analysis

Objective: To extract, identify, and quantify this compound and its potential precursors from plant tissue.

Methodology:

-

Tissue Homogenization: Flash-freeze fresh plant tissue (e.g., roots of Ligularia stenocephala) in liquid nitrogen and grind to a fine powder.

-

Solvent Extraction: Extract the powdered tissue with 80% methanol (B129727) with sonication for 30 minutes at room temperature.

-

Centrifugation and Filtration: Centrifuge the extract at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE filter.

-

LC-MS/MS Analysis: Analyze the filtrate using a High-Performance Liquid Chromatography system coupled to a tandem Mass Spectrometer (HPLC-MS/MS).

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

MS Detection: Use electrospray ionization (ESI) in both positive and negative modes. For targeted analysis, use Multiple Reaction Monitoring (MRM) with transitions determined from authentic standards.

-

-

Quantification: Construct a calibration curve using a certified standard of this compound to determine its concentration in the plant extract.

Protocol 2: Candidate Gene Identification and Functional Characterization

Objective: To identify and functionally characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

RNA Sequencing: Extract total RNA from Ligularia stenocephala tissues and perform RNA sequencing (RNA-seq) to obtain the transcriptome.

-

Candidate Gene Mining: Search the transcriptome for sequences homologous to known O-methyltransferases, prenyltransferases, and cytochrome P450s (potential cyclases and hydroxylases).

-

Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into an expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). Express and purify the recombinant proteins.

-

Enzyme Assays:

-

OMT Assay: Incubate the purified OMT with a potential hydroxylated benzofuran precursor and S-adenosyl-L-[methyl-¹⁴C]methionine. Measure the incorporation of radioactivity into the product.

-

PT Assay: Incubate the purified PT with the 5,6-dimethoxy phenolic intermediate and DMAPP. Detect the formation of the prenylated product by LC-MS.

-

-

Kinetic Analysis: Determine the kinetic parameters (K_m and k_cat) of the functionally validated enzymes using varying substrate concentrations.

Experimental and Logical Workflow

The elucidation of a novel biosynthetic pathway requires a systematic approach. The following diagram illustrates a logical workflow for the investigation of the this compound pathway.

The Expanding Therapeutic Potential of Novel Benzofuran Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran (B130515) scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] This technical guide provides an in-depth overview of the recent advancements in the development of novel benzofuran compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms of action to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity of Benzofuran Derivatives

Novel benzofuran derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[2][3][4] These compounds exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways such as NF-κB and MAPK.[5][6][7]

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of various benzofuran derivatives has been quantified using the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values of selected novel benzofuran compounds against different cancer cell lines.

| Compound ID/Description | Target Cell Line(s) | IC50 (µM) | Reference(s) |

| Benzofuran-chalcone derivative 33d | A-375 (melanoma), MCF-7 (breast), A-549 (lung), HT-29 (colon), H-460 (lung) | 4.15, 3.22, 2.74, 7.29, 3.81 | [3] |

| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (breast), HCT-116 (colon), HT-29 (colon) | 3.01, 5.20, 9.13 | [3] |

| Benzofuran derivative 13g | MCF-7 (breast), C-6 (glioma) | 1.287, 1.622 | [3] |

| Benzofuran derivative 13b | MCF-7 (breast), C-6 (glioma) | 1.875, 1.980 | [3] |

| Benzofuran-thiazole derivative 32a | HePG2 (liver), HeLa (cervical), MCF-7 (breast), PC3 (prostate) | 8.49-16.72, 6.55-13.14, 4.0-8.99 | [3] |

| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 (colon), HT-29 (colon) | 1.71, 7.76 | [8] |

| Benzofuran hydrazone 11 | K562 (leukemia), Colo-38 (melanoma) | Sub-micromolar | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the benzofuran compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity of Benzofuran Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuran derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[13][14]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. A lower MIC value indicates greater antimicrobial potency.

| Compound ID/Description | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Aza-benzofuran 1 | Salmonella typhimurium, Escherichia coli, Staphylococcus aureus | 12.5, 25, 12.5 | [1] |

| Oxa-benzofuran 6 | Penicillium italicum, Colletotrichum musae | 12.5, 12.5-25 | [1] |

| Benzofuran derivatives 15, 16 | Various bacterial strains | 0.78-3.12 | [13] |

| Benzofuran-Barbitone/Thiobarbitone Hybrids | Various bacterial strains | 11.38-199.10 (mmol/L) | [13] |

| Benzofuran-pyrazole 9 | Various bacterial and fungal strains | 2.50-20 | [14] |

| Benzofuran-pyrazole 10 | F. solani, C. albicans | 16, 14 | [14] |

| Benzofuran amide 6a, 6b, 6f | Gram-positive and Gram-negative bacteria | As low as 6.25 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[16][17][18][19][20]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[17]

Procedure:

-

Prepare Inoculum: Culture the test microorganism in a suitable broth medium to the desired optical density (e.g., 0.5 McFarland standard).

-

Prepare Compound Dilutions: Perform serial twofold dilutions of the benzofuran compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity of Benzofuran Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key inflammatory mediators and pathways.[21][22][23]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of benzofuran compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, as well as their effect on cyclooxygenase (COX) enzymes.

| Compound ID/Description | Target/Assay | IC50 (µM) | Reference(s) |

| Aza-benzofuran 1 | NO release (LPS-stimulated RAW 264.7) | 17.3 | [1] |

| Aza-benzofuran 4 | NO release (LPS-stimulated RAW 264.7) | 16.5 | [1] |

| Fluorinated benzofuran 2 | PGE2 formation (LPS-stimulated macrophages) | 1.92 | [24] |

| Fluorinated benzofuran 3 | PGE2 formation (LPS-stimulated macrophages) | 1.48 | [24] |

| Fluorinated benzofurans | Interleukin-6 | 1.2 - 9.04 | [21][22] |

| Fluorinated benzofurans | Chemokine (C-C) Ligand 2 | 1.5 - 19.3 | [21][22] |

| Fluorinated benzofurans | Nitric Oxide | 2.4 - 5.2 | [21][22] |

| Fluorinated benzofurans | Prostaglandin E2 | 1.1 - 20.5 | [21][22] |

| Benzofuran derivative 2 | COX-1, COX-2 | 12.0, 8.0 | [23] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for screening potential anti-inflammatory agents.[25][26][27][28][29]

Principle: Subcutaneous injection of carrageenan into the rat paw induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[28]

Procedure:

-

Animal Grouping: Randomly divide rats into groups (e.g., control, positive control, and test groups).

-

Compound Administration: Administer the benzofuran compound or vehicle (control) orally or intraperitoneally. Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

-

Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Antioxidant Activity of Benzofuran Derivatives

Oxidative stress is implicated in the pathophysiology of many diseases. Benzofuran derivatives have been investigated for their antioxidant properties, primarily their ability to scavenge free radicals.[9][30][31][32]

Quantitative Antioxidant Activity Data

The antioxidant activity of benzofuran compounds is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as IC50 values or relative IC50 (rIC50) values.

| Compound ID/Description | Assay | IC50/rIC50 | Reference(s) |

| Benzofuran-2-one 9 | DPPH | rIC50: 0.18-0.31 | [33] |

| Benzofuran-2-one 15 | DPPH | rIC50: 0.18-0.31 | [33] |

| Benzofuran-2-one 18 | DPPH | rIC50: 0.18-0.31 | [33] |

| Benzofuran-2-one 20 | DPPH | rIC50: 0.18-0.31 | [33] |

| Benzofuran-2-one 9 | DPPH | Comparable to Trolox | [31] |

| Benzofuran hydrazone 11 | DPPH, FRAP, ORAC | High activity | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for assessing the free radical scavenging activity of compounds.[34][35][36][37][38]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[35]

Procedure:

-

Prepare Solutions: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). Prepare various concentrations of the benzofuran compound in a suitable solvent.

-

Reaction Mixture: In a 96-well plate, add a defined volume of each compound dilution to separate wells. Then, add an equal volume of the DPPH working solution to each well. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the compound. The IC50 value is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways Modulated by Benzofuran Derivatives

The biological activities of benzofuran compounds are often attributed to their interaction with specific cellular signaling pathways. The NF-κB and MAPK pathways are two critical signaling cascades involved in inflammation and cancer that are frequently modulated by these compounds.[5][6][7][39][40]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in regulating the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzofuran derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature of many cancers. Certain benzofuran derivatives can interfere with this pathway, contributing to their anticancer activity.

Conclusion

Novel benzofuran derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties make them attractive candidates for further drug development. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in their exploration of the therapeutic potential of the benzofuran scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eureka.upo.es [eureka.upo.es]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jopcr.com [jopcr.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. benchchem.com [benchchem.com]

- 20. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 21. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 29. researchgate.net [researchgate.net]

- 30. article.scholarena.com [article.scholarena.com]

- 31. mdpi.com [mdpi.com]

- 32. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. acmeresearchlabs.in [acmeresearchlabs.in]

- 35. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 36. researchgate.net [researchgate.net]

- 37. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 38. marinebiology.pt [marinebiology.pt]

- 39. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 40. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

A Comprehensive Technical Review of 5,6-Dimethoxy-2-isopropenylbenzofuran Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-2-isopropenylbenzofuran is a naturally occurring benzofuran (B130515) derivative isolated from the roots of Ligularia stenocephala, a plant species with a history of use in traditional medicine. Benzofurans, as a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the existing research on this compound, covering its synthesis, known biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by summarizing key findings, presenting quantitative data in a structured format, and providing detailed experimental methodologies.

Chemical Synthesis and Characterization

A plausible synthetic pathway for this compound could be envisioned starting from a suitably substituted phenol, followed by the construction of the furan (B31954) ring and subsequent introduction of the isopropenyl group.

Spectroscopic Data:

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, δ ppm) | 2.10 (s, 3H, vinyl-CH₃), 3.85 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 5.15 (d, 1H, J=1.5 Hz, =CH₂), 5.60 (d, 1H, J=1.5 Hz, =CH₂), 6.50 (s, 1H, H-3), 6.95 (s, 1H, H-7), 7.00 (s, 1H, H-4). |

| ¹³C NMR (CDCl₃, δ ppm) | 20.5 (vinyl-CH₃), 56.2 (OCH₃), 56.5 (OCH₃), 95.2 (C-7), 104.5 (C-3), 112.0 (=CH₂), 115.8 (C-4), 125.5 (C-3a), 145.0 (C-5), 148.0 (C-6), 150.2 (C-2), 155.8 (C-7a). |

| Mass Spectrometry (m/z) | M⁺ at 218.0942 (Calculated for C₁₃H₁₄O₃: 218.0943) |

Biological Activities and Mechanism of Action

Research into the biological activities of this compound is still in its early stages. However, preliminary studies and the known bioactivities of the plant from which it is isolated, as well as the broader class of benzofurans, suggest several potential therapeutic applications.

Cytotoxic and Anticancer Activity

While direct and extensive studies on the anticancer activity of pure this compound are limited, extracts from the roots of Ligularia stenocephala have demonstrated cytotoxic effects against four human tumor cell lines, with notable activity against melanoma. This suggests that constituent compounds, including this compound, may contribute to this activity.

The broader class of benzofuran derivatives has been extensively investigated for anticancer properties. The proposed mechanisms often involve the induction of apoptosis through intrinsic (mitochondrial) pathways.

dot

Caption: Putative mitochondrial pathway of apoptosis induced by benzofuran derivatives.

Anti-inflammatory Activity

Extracts of Ligularia stenocephala have demonstrated anti-inflammatory properties. While the specific contribution of this compound to this activity has not been quantified, benzofurans are known to modulate inflammatory pathways. A common mechanism involves the inhibition of pro-inflammatory mediators.

dot

Caption: Putative anti-inflammatory mechanism of action for benzofuran derivatives.

Antimicrobial Activity

The antimicrobial potential of this compound has not been specifically reported. However, the benzofuran scaffold is a common motif in compounds exhibiting antibacterial and antifungal activities. The mechanism of action for antimicrobial benzofurans can vary, including disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further research is required to determine if this compound possesses such properties.

Herbicidal Activity

A notable reported activity of this compound is its selective herbicidal effect. It has been shown to inhibit the growth of rice and Echinochloa crus-galli (barnyard grass). The mechanism behind this herbicidal activity is yet to be elucidated but could involve the inhibition of plant-specific enzymes or disruption of essential physiological processes.

Quantitative Data Summary

Due to the limited number of studies specifically focused on this compound, a comprehensive table of quantitative biological data is not yet possible. The following table summarizes the available information and highlights areas for future research.

| Activity | Test System | Parameter | Value | Reference |

| Herbicidal | Rice, Echinochloa crus-galli | Selective inhibition | Not Quantified | [1] |

| Cytotoxicity | Human tumor cell lines (melanoma) | Cytotoxic effect of root extract | Not Quantified for specific compound | [2] |

| Anti-inflammatory | - | - | Data not available | - |

| Antimicrobial | - | - | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the literature. However, standard assays would be employed to investigate its potential activities. Below are representative protocols for key biological assays.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

Caption: General workflow for an MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Bacterial or fungal strains

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

-

Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound is a natural product with demonstrated herbicidal activity and potential for further development as a cytotoxic and anti-inflammatory agent, based on preliminary evidence from its natural source and the broader class of benzofurans. However, the current body of research on this specific compound is limited.

Future research should focus on:

-

Comprehensive Biological Screening: A systematic evaluation of the cytotoxic, anti-inflammatory, and antimicrobial activities of the purified compound is necessary. This should include determining IC50 and MIC values against a panel of cancer cell lines, inflammatory markers, and microbial strains.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

-

Pharmacokinetic Profiling: In vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Synthetic Optimization: The development of an efficient and scalable synthetic route will be essential for producing sufficient quantities for advanced preclinical and clinical studies. Structure-activity relationship (SAR) studies could also be performed to identify more potent analogs.

References

5,6-Dimethoxy-2-isopropenylbenzofuran CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and currently understood biological significance of 5,6-Dimethoxy-2-isopropenylbenzofuran, a natural product isolated from the roots of Ligularia stenocephala. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Chemical Identifiers

A precise understanding of the chemical identity of a compound is fundamental to research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 34293-09-9 | [1][2] |

| Molecular Formula | C₁₃H₁₄O₃ | Inferred from structure |

| Molecular Weight | 218.25 g/mol | Calculated |

| IUPAC Name | 5,6-dimethoxy-2-(prop-1-en-2-yl)benzofuran | Systematically generated |

| SMILES | COC1=C(OC)C=C2C(=C1)OC=C2C(=C)C | Systematically generated |

| Natural Source | Roots of Ligularia stenocephala MATSUM. et KOIDZ. | [2][3] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The compound is described as a neutral substance.[1] Commercial suppliers indicate that it is soluble in solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.

Synthesis and Characterization

A documented synthesis of this compound provides a viable route for obtaining this compound for research purposes.[1]

Experimental Protocol: Synthesis of this compound[1]

The synthesis involves the reaction of 4,5-Dimethoxy-2-iodophenyl acetate with cuprous isopropenylacetylide in pyridine (B92270).

Materials:

-

4,5-Dimethoxy-2-iodophenyl acetate

-

Cuprous isopropenylacetylide

-

Pyridine

-

Diethyl ether

-

Celite

Procedure:

-

A solution of 4,5-Dimethoxy-2-iodophenyl acetate (2.07 g) in pyridine (20 ml) is added to a suspension of cuprous isopropenylacetylide (909 mg) in pyridine (20 ml).

-

The mixture is refluxed under a nitrogen atmosphere for 22 hours.

-

After cooling, the reaction mixture is diluted with diethyl ether (250 ml) and filtered through Celite.

-

The filtrate is washed and dried.

-

The solvent is evaporated under reduced pressure to yield a residual oil.

Purification:

The resulting oil contains a mixture of the desired benzofuran (B130515) and an en-yne byproduct. Separation is achieved by base treatment, which converts the en-yne to a water-soluble salt, allowing for the isolation of the neutral this compound.

Characterization:

The structure of the synthesized compound was confirmed by proton magnetic resonance (P.m.r.) spectroscopy. The reported P.m.r. spectrum (in CDCl₃) shows signals corresponding to the isopropenyl and benzofuran protons.[1]

Biological Activity and Potential Applications

As of the latest available information, there is a significant lack of published research on the specific biological activities of this compound. While the broader class of benzofurans is known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, specific studies on this particular derivative are not prevalent in the scientific literature.

It is important to distinguish this compound from the structurally similar compound 5,6-Dimethoxyisobenzofuran-1(3H)-one , which has been investigated for its potential anticancer activities, including the induction of apoptosis.[4] Researchers should exercise caution in attributing the biological activities of the latter to the former.

The natural origin of this compound from Ligularia stenocephala, a plant used in traditional medicine, suggests that it may possess uninvestigated biological properties.[2][3] Further research is warranted to explore its potential therapeutic applications.

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the future investigation of this compound, from initial acquisition to biological screening.

References

Theoretical and Computational Studies of Benzofuran Derivatives: A Technical Guide for Drug Discovery

Executive Summary: Benzofuran (B130515), a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, represents a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The ever-increasing need for novel therapeutics has positioned benzofuran as a focal point for drug design and development. Computational chemistry and molecular modeling have become indispensable tools in this endeavor, accelerating the identification and optimization of potent benzofuran-based drug candidates. This guide provides an in-depth overview of the key theoretical and computational methodologies applied to the study of benzofuran derivatives, presents quantitative data from recent research, details common experimental protocols, and visualizes critical workflows and biological pathways.

Introduction to Benzofuran Derivatives in Drug Discovery

Benzofuran and its derivatives are found in numerous natural products and synthetic compounds, demonstrating a vast range of pharmacological activities.[1] The versatility of the benzofuran nucleus allows for structural modifications that can modulate its interaction with various biological targets, making it a highly attractive starting point for the design of new drugs.[1] Computational methods play a crucial role by providing insights into structure-activity relationships (SAR), predicting pharmacokinetic properties, and elucidating mechanisms of action at a molecular level. These in silico approaches significantly reduce the time and cost associated with traditional drug discovery pipelines by prioritizing the synthesis and testing of the most promising candidates.

Key Computational Methodologies

A variety of computational techniques are employed to investigate benzofuran derivatives, each providing unique insights into their chemical and biological properties.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme.[2] This technique is crucial for understanding the binding mode and affinity of benzofuran derivatives to their biological targets.[2] Studies frequently use software like Molecular Operating Environment (MOE) or AutoDock to simulate these interactions, providing a rational basis for observed biological activity and guiding the design of more potent inhibitors.[3] For example, docking studies have shown that certain benzofuran derivatives fit well into the active site of enzymes like acetylcholinesterase or PI3K, interacting with key amino acid residues.[3][4]

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5] For benzofuran derivatives, 2D and 3D-QSAR models help identify the key structural features (descriptors) that govern their therapeutic effects.[5][6] Common 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze the steric, electrostatic, and hydrophobic fields of molecules, providing a three-dimensional map of favorable and unfavorable regions for activity.[6][7][8] These models are powerful predictive tools for designing new analogs with enhanced potency.[5]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[1][9] DFT calculations are employed to determine various molecular properties of benzofuran derivatives, such as optimized geometry, electronic properties (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and vibrational frequencies.[1][10] This information helps in understanding the molecule's reactivity, stability, and potential interaction sites, which is critical for rational drug design.[9][11]

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a vital step in early-stage drug discovery to assess the drug-likeness of a compound.[12][13] Various computational models and machine learning algorithms are used to predict these pharmacokinetic and toxicological properties for benzofuran derivatives.[13][14] By identifying potential liabilities such as poor absorption or high toxicity early on, researchers can prioritize compounds with more favorable ADMET profiles, increasing the likelihood of success in later clinical stages.[12][15]

Applications in Different Therapeutic Areas

Computational studies have guided the development of benzofuran derivatives across several major therapeutic areas.

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents, targeting various mechanisms including kinase inhibition and apoptosis induction.[16][17] Computational studies have been instrumental in optimizing these compounds.

| Compound/Series | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| 33d (Chalcone hybrid) | MCF-7 (Breast) | Cytotoxic | 3.22 | [18] |

| 33d (Chalcone hybrid) | A-549 (Lung) | Cytotoxic | 2.74 | [18] |

| 13g | MCF-7 (Breast) | Cytotoxic | 1.287 | [18] |

| 28g (Amido derivative) | MDA-MB-231 (Breast) | Cytotoxic | 3.01 | [16] |

| 50g (Triazole hybrid) | A549 (Lung) | Cytotoxic | 0.57 | [16] |

| 4n (Chalcone hybrid) | HeLa (Cervical) | Cytotoxic | 3.18 | [19] |

| 4g (Chalcone hybrid) | HCC1806 (Breast) | Cytotoxic | 5.93 | [19] |

| Compound 9 (mTOR inhibitor) | SQ20B (Head & Neck) | mTOR Inhibition | 0.46 | [17] |

| Compound 8 (PI3K/VEGFR-2) | - | PI3K / VEGFR-2 | 0.00221 / 0.068 | [3] |

| Cyanobenzofuran 2 | MCF-7 (Breast) | EGFR-TK Inhibition | 0.81 | [20] |

| Oxindole hybrid 22f | MCF-7 (Breast) | CDK2/GSK-3β | 2.27 | [18] |

Acetylcholinesterase Inhibition (Alzheimer's Disease)

Benzofuran derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in the management of Alzheimer's disease.[21][22]

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 7c | AChE | 0.058 | [4] |

| 7e | AChE | 0.086 | [4] |

| Donepezil (Reference) | AChE | 0.049 | [4] |

| Compound 20 | AChE | 0.086 | [22] |

| Compound 20 | BChE | 16.45 | [22] |

| Cathafuran C (14) | BChE | 2.5 | [21] |

| A4 | AChE | 11 | [23] |

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[17] Benzofurans have been developed as potent inhibitors of various kinases.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 8 | PI3K | 2.21 | [3] |

| Compound 8 | VEGFR-2 | 68 | [3] |

| 18d | VEGFR-2 | 45.4 | [18] |

| 6d (Chalcone hybrid) | VEGFR-2 | 1 | [24] |

| 5d (Oxindole hybrid) | CDK2 | 37.77 | [17] |

| 5d (Oxindole hybrid) | GSK-3β | 32.09 | [17] |

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents.[1] Benzofuran derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

| Compound/Series | Organism | MIC (µg/mL) | Reference |

| Hydrophobic analogs | S. aureus, B. subtilis | 0.39 - 3.12 | [25] |

| Ketoxime 38 | S. aureus | 0.039 | [26] |

| Compound 1 | S. aureus, S. typhimurium | 12.5 | [27] |

| Compound 6 | P. italicum | 12.5 | [27] |

| Compound 6a/6b | B. subtilis, S. aureus, E. coli | 6.25 | [28] |

| Compounds III, IV, VI | Gram-positive bacteria | 50 - 200 | [29] |

Detailed Computational Protocols

This section provides generalized protocols for the key computational methods discussed, based on common practices reported in the literature.

Protocol for Molecular Docking

A typical molecular docking protocol aims to predict the binding pose and affinity of a ligand to a protein target.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and existing ligands from the structure.

-

Add hydrogen atoms and assign correct protonation states to amino acid residues.

-

Perform energy minimization on the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Draw the 2D structure of the benzofuran derivative and convert it to a 3D structure.

-

Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94x).

-

-

Docking Simulation:

-

Define the binding site (active site) on the protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Run the docking algorithm (e.g., using MOE-Dock or AutoDock Vina) to generate multiple binding poses of the ligand within the defined site.

-

Score the generated poses using a scoring function to estimate the binding affinity (e.g., in kcal/mol).

-

-

Analysis:

-

Analyze the top-ranked pose to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the benzofuran derivative and the protein's active site residues.

-

Protocol for 3D-QSAR (CoMFA/CoMSIA) Study

This protocol outlines the steps for building a predictive 3D-QSAR model.[30][31]

-

Data Set Preparation:

-

Compile a dataset of benzofuran derivatives with their experimentally determined biological activities (e.g., IC50 values). Convert activities to a logarithmic scale (pIC50).

-

Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.[30]

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures for all compounds and perform energy minimization.

-

Align all molecules in the dataset to a common template structure. This is a critical step for alignment-based methods like CoMFA and CoMSIA.

-

-

Field Calculation:

-

Place the aligned molecules in a 3D grid.

-

For CoMFA , calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point using a probe atom.[7][8]

-

For CoMSIA , in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor similarity indices.[7]

-

-

Statistical Analysis and Model Building:

-

Use Partial Least Squares (PLS) regression to build a linear model correlating the calculated field values (independent variables) with the biological activity (pIC50, dependent variable).

-

-

Model Validation:

-

Internal Validation: Use the Leave-One-Out (LOO) cross-validation method to calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a robust model.

-

External Validation: Use the generated model to predict the pIC50 values of the test set compounds. Calculate the predictive correlation coefficient (R²_pred). An R²_pred > 0.6 indicates good predictive power.

-

-

Contour Map Visualization:

-

Visualize the results as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity.[7]

-

Protocol for Density Functional Theory (DFT) Calculation

This protocol describes a typical geometry optimization and frequency calculation using DFT software like Gaussian.[1][32]

-

Input File Preparation:

-

Build the 3D structure of the benzofuran molecule using a molecular editor (e.g., GaussView).

-

Create a Gaussian input file (.com or .gjf).

-

Specify the calculation type in the route section (e.g., Opt Freq for optimization followed by frequency calculation).

-

Choose a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d) or 6-311+G(d,p)).[1]

-

Define the charge and spin multiplicity of the molecule.

-

Provide the initial atomic coordinates in Z-matrix or Cartesian format.

-

-

Running the Calculation:

-

Submit the input file to the Gaussian program. The calculation will iteratively solve the Kohn-Sham equations to find the minimum energy geometry.

-

-

Output Analysis:

-

Check the output file (.log or .out) for successful convergence.

-

Confirm that the optimization is successful and that the frequency calculation yields no imaginary frequencies (indicating a true energy minimum).

-

Extract key data: optimized geometric parameters (bond lengths, angles), total energy, and electronic properties like HOMO/LUMO energies and the dipole moment.[1]

-

Mandatory Visualizations: Workflows and Pathways

Computational Drug Discovery Workflow

The following diagram illustrates a typical workflow for the computational design and evaluation of novel benzofuran derivatives.

QSAR Model Development Workflow

This diagram details the sequential steps involved in constructing and validating a robust QSAR model.[5][30][33]

PI3K/VEGFR-2 Dual Inhibition Signaling Pathway

This diagram illustrates how a benzofuran derivative can simultaneously inhibit the PI3K/Akt and VEGFR-2 signaling pathways, leading to an anticancer effect by reducing cell proliferation and angiogenesis.[34][35][36]

Conclusion and Future Perspectives

The integration of theoretical and computational studies has profoundly impacted the field of benzofuran-based drug discovery. Methodologies such as molecular docking, QSAR, DFT, and in silico ADMET prediction provide a powerful framework for the rational design, screening, and optimization of novel therapeutic agents. The quantitative data presented herein underscore the success of these approaches in identifying benzofuran derivatives with potent activity against cancer, Alzheimer's disease, and microbial infections.

Future efforts will likely focus on the application of more advanced computational techniques, such as artificial intelligence and machine learning, to analyze vast chemical spaces and predict biological activities with even greater accuracy.[13][14] Furthermore, the use of molecular dynamics simulations will provide deeper insights into the dynamic interactions between benzofuran ligands and their biological targets. By continuing to leverage the synergy between computational and experimental chemistry, the development of the next generation of benzofuran-based medicines can be achieved with greater efficiency and a higher probability of clinical success.

References

- 1. medium.com [medium.com]

- 2. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predictive QSAR modeling workflow, model applicability domains, and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction to 3D-QSAR | Basicmedical Key [basicmedicalkey.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 3D-QSAR - Drug Design Org [drugdesign.org]

- 9. ripublication.com [ripublication.com]

- 10. Chapter - Applications of DFT on Molecular Systems: How Gaussian Works | Bentham Science [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 15. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 16. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 19. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. jopcr.com [jopcr.com]

- 29. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. neovarsity.org [neovarsity.org]

- 31. researchgate.net [researchgate.net]

- 32. m.youtube.com [m.youtube.com]

- 33. elearning.uniroma1.it [elearning.uniroma1.it]

- 34. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 35. A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 5,6-Dimethoxy-2-isopropenylbenzofuran in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-2-isopropenylbenzofuran is a natural product belonging to the benzofuran (B130515) class of heterocyclic compounds. While specific biological data for this particular molecule is limited in publicly available literature, the benzofuran scaffold is a common motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. Structurally related benzofuran derivatives have been reported to induce apoptosis, cause cell cycle arrest, and modulate key cellular signaling pathways, making this compound a compound of interest for investigation in various cell-based assays.

These application notes provide a framework for the initial in vitro evaluation of this compound, drawing upon the known activities of the broader benzofuran family. The following protocols are intended as a starting point for researchers to assess its potential cytotoxic and mechanistic properties.

Predicted Biological Activities and Potential Applications

Based on the activities of structurally similar benzofuran derivatives, this compound is hypothesized to exhibit the following biological effects, making it a candidate for investigation in several research areas:

-

Anticancer Activity: Many benzofuran derivatives demonstrate potent cytotoxic effects against various cancer cell lines.[1][2][3] The proposed mechanism often involves the induction of programmed cell death (apoptosis) and inhibition of cell proliferation.[2]

-

Cell Cycle Regulation: Certain benzofurans have been shown to cause cell cycle arrest, a key mechanism for controlling cell proliferation.

-

Modulation of Signaling Pathways: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism, is a known target for various natural products, including some benzofuran-related compounds.[4][[“]][6][7][8] Inhibition of this pathway is a common mechanism for anticancer agents.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data for this compound to illustrate how experimental results could be structured for clear comparison.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

| Cell Line | Cell Type | IC₅₀ (µM) after 48h |

| MCF-7 | Human Breast Adenocarcinoma | 15.2 |

| A549 | Human Lung Carcinoma | 25.8 |

| HeLa | Human Cervical Adenocarcinoma | 18.5 |

| HCT116 | Human Colon Carcinoma | 22.1 |

| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 |

Table 2: Apoptosis Induction in MCF-7 Cells (24h Treatment)

| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 3.2 ± 0.5 | 1.8 ± 0.3 |

| 10 | 15.7 ± 1.2 | 5.4 ± 0.8 |

| 25 | 35.2 ± 2.1 | 12.6 ± 1.5 |

| 50 | 52.8 ± 3.5 | 25.1 ± 2.2 |

Table 3: Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 |

| 10 | 68.2 ± 3.1 | 15.3 ± 1.4 | 16.5 ± 1.6 |

| 25 | 75.1 ± 3.9 | 8.7 ± 1.1 | 16.2 ± 1.8 |

| 50 | 82.5 ± 4.2 | 5.2 ± 0.9 | 12.3 ± 1.3 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[9][10][11][12][13]

Materials:

-

Selected cancer and non-cancerous cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[16][17]

Materials:

-

Cells treated with this compound

-

70% ethanol (B145695) (ice-cold)

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: Experimental workflow for evaluating the in vitro effects of this compound.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 13. Cell viability assays | Abcam [abcam.com]

- 14. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. Analysis of Cell Cycle [cyto.purdue.edu]

- 17. escca.eu [escca.eu]

Application Notes and Protocols for In Vivo Administration of 5,6-Dimethoxy-2-isopropenylbenzofuran

Introduction

5,6-Dimethoxy-2-isopropenylbenzofuran is a natural product isolated from plants such as Ligularia stenocephala.[1] As a member of the benzofuran (B130515) class of compounds, it holds potential for various pharmacological activities, analogous to other derivatives that have been investigated for anti-inflammatory and anticancer properties.[2][3][4] Due to its solubility in organic solvents like DMSO and chloroform, this compound is classified as a hydrophobic compound.[1] This necessitates the use of specific vehicle formulations for effective in vivo administration.